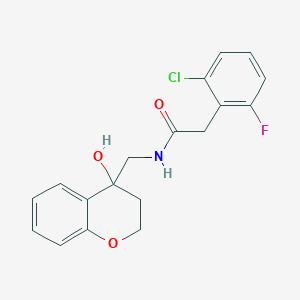

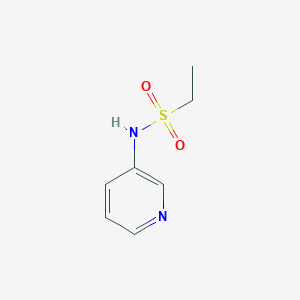

4-((4-Hydroxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-Hydroxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, also known as HABA-Gly, is a small molecule that has gained significant attention in the field of biochemistry and molecular biology. This compound is widely used as a chromogenic substrate for the detection of proteases and enzymes.

Aplicaciones Científicas De Investigación

UV Filter Compounds in Human Lenses

4-(2-Aminophenyl)-4-oxobutanoic acid and its derivatives have been identified as novel metabolites in both normal and cataractous human lenses. These compounds are proposed to play a role as UV filters in the lens, derived from the major human lens UV filters kynurenine and 3-hydroxykynurenine. They are found in pmol/mg levels in lenses, and some derivatives like 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid and glutathionyl-kynurenine were found to be unstable at physiological pH (Mizdrak et al., 2007).

Chemical Reactions and Quantum-Chemical Calculations

The reactions of 4-oxobutanoic acids with binucleophilic reagents lead to the formation of various compounds, as demonstrated by Amalʼchieva et al. (2022). Quantum-chemical calculations of the Fukui reactivity indices and local hardness have substantiated the mechanisms of these reactions. This shows the potential of 4-oxobutanoic acids in forming different complex molecules under specific conditions (Amalʼchieva et al., 2022).

Potential Role in Diabetes Mellitus Management

A derivative of 4-oxobutanoic acid, specifically 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, has been studied for its potential role in the management of type-2 diabetes mellitus in experimental rats. This derivative showed significant improvements in plasma glucose and serum lipid profiles in diabetic rats, highlighting its potential therapeutic application (Khurana et al., 2018).

Vibrational Spectroscopic Studies

The structure and properties of various 4-oxobutanoic acid derivatives have been analyzed through vibrational spectroscopy and other spectroscopic techniques. These studies provide insights into the molecular structure, stability, and charge transfer within these molecules. Such research is fundamental in understanding the physical and chemical properties of these compounds (Raju et al., 2015).

Application in D-Amino Acid Oxidase Activity Assay

D-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid has been used in assays to measure D-amino acid oxidase activity. This demonstrates the utility of this compound in biochemical assays, contributing to the understanding of enzyme kinetics and activities (Song et al., 2010).

Propiedades

IUPAC Name |

4-(4-hydroxyanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-8(16)7-14-11(13(19)20)6-12(18)15-9-2-4-10(17)5-3-9/h2-5,8,11,14,16-17H,6-7H2,1H3,(H,15,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWCYNOKBDOITC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2359470.png)

![[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2359474.png)

![1-(2,5-Dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2359479.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoic acid](/img/structure/B2359480.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2359482.png)

![N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2359485.png)

![4-[(Cyanoacetyl)amino]benzamide](/img/structure/B2359488.png)